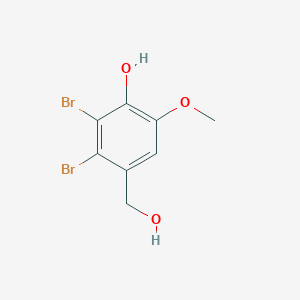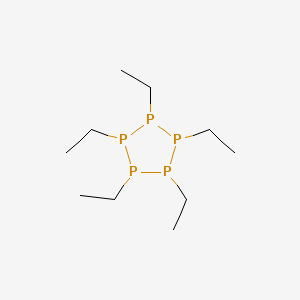
Pentaphospholane, pentaethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphospholane, pentaethyl- is a chemical compound with the molecular formula C10H25P5. It is a member of the polyphosphorus compounds family, which are known for their diverse bonding motifs and unique chemical properties . This compound is characterized by its five-membered ring structure, which includes five phosphorus atoms and five ethyl groups attached to these phosphorus atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentaethyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes in a non-polar solvent such as diethyl ether. The reaction proceeds via a condensation reaction followed by a selective scrambling reaction, which is highly dependent on the solvent used . The product is obtained as a colorless powder with a high yield of up to 98% .
Industrial Production Methods
While specific industrial production methods for pentaphospholane, pentaethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds involved.
Chemical Reactions Analysis
Types of Reactions
Pentaphospholane, pentaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include various polyphosphorus compounds with different substituents and oxidation states. For example, oxidation can lead to the formation of phosphorus oxides, while substitution reactions can yield a variety of functionalized pentaphospholanes .
Scientific Research Applications
Pentaphospholane, pentaethyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which pentaphospholane, pentaethyl- exerts its effects involves its ability to form stable complexes with metals and other molecules. The phosphorus atoms in the compound can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination chemistry is crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Triphosphane: Contains three phosphorus atoms and is used in similar coordination chemistry applications.
Tetraphosphane: Contains four phosphorus atoms and exhibits similar reactivity patterns.
Hexaphosphane: Contains six phosphorus atoms and is used in advanced material synthesis.
Uniqueness
Pentaphospholane, pentaethyl- is unique due to its five-membered ring structure with five phosphorus atoms, which provides distinct chemical properties and reactivity compared to other polyphosphorus compounds. Its ability to form stable complexes with metals and its high yield synthesis make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
4141-67-7 |
|---|---|
Molecular Formula |
C10H25P5 |
Molecular Weight |
300.17 g/mol |
IUPAC Name |
1,2,3,4,5-pentaethylpentaphospholane |
InChI |
InChI=1S/C10H25P5/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h6-10H2,1-5H3 |
InChI Key |
QOJQMTQKENBFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCP1P(P(P(P1CC)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
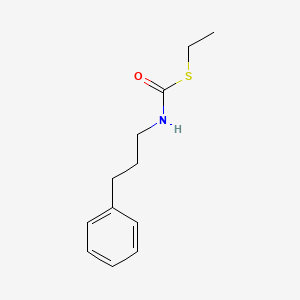
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
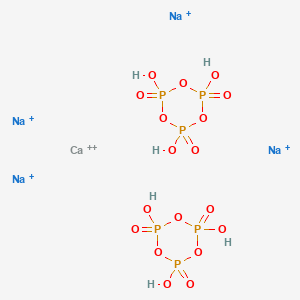
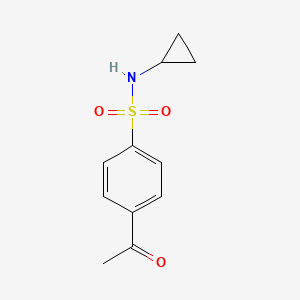


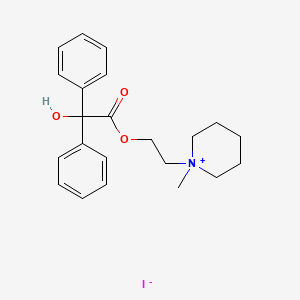
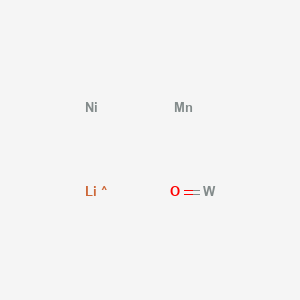
![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
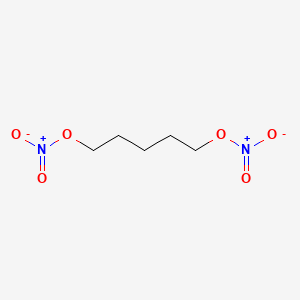
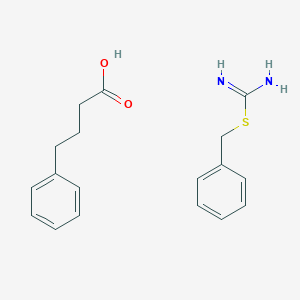
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
